molecular formula C8H16ClN3OS B12750695 Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride CAS No. 86503-26-6

Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride

Cat. No.: B12750695
CAS No.: 86503-26-6
M. Wt: 237.75 g/mol
InChI Key: DLKTWPILTHWFGR-UHFFFAOYSA-N
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Description

Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is a chemical compound with a unique structure that combines the hydantoin ring with a dimethylamino propyl group and a thio group. This compound is often used in various scientific research applications due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride typically involves the reaction of hydantoin with 3-(dimethylamino)propyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality. The use of automated systems and real-time monitoring ensures that the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding hydantoin derivative without the thio group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted hydantoin derivatives. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride involves its ability to form stable complexes with various biological molecules. The dimethylamino group can interact with amino acids and proteins, while the thio group can form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydantoin, 3-(3-(dimethylamino)propyl)-2-thio-, hydrochloride is unique due to the combination of the hydantoin ring, dimethylamino propyl group, and thio group. This combination provides the compound with distinct reactivity and the ability to form stable complexes, making it valuable in various scientific research applications .

Properties

CAS No.

86503-26-6

Molecular Formula

C8H16ClN3OS

Molecular Weight

237.75 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C8H15N3OS.ClH/c1-10(2)4-3-5-11-7(12)6-9-8(11)13;/h3-6H2,1-2H3,(H,9,13);1H

InChI Key

DLKTWPILTHWFGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)CNC1=S.Cl

Origin of Product

United States

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